Tolvaptan phosphate ester (sodium)
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Overview
Description
Tolvaptan phosphate ester (sodium) is a prodrug of tolvaptan, formulated as the salt tolvaptan sodium phosphate, for intravenous administration. It is primarily used for the treatment of cardiac edema. Upon administration, tolvaptan phosphate ester (sodium) is converted into the active drug tolvaptan in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tolvaptan phosphate ester (sodium) involves the esterification of tolvaptan with phosphoric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of tolvaptan phosphate ester (sodium) follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Tolvaptan phosphate ester (sodium) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond is hydrolyzed in the body to release the active drug tolvaptan.
Oxidation: Under oxidative conditions, tolvaptan can form various degradation products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Tolvaptan.
Oxidation: Various degradation products.
Substitution: Substituted tolvaptan derivatives.
Scientific Research Applications
Tolvaptan phosphate ester (sodium) has several scientific research applications:
Mechanism of Action
Tolvaptan phosphate ester (sodium) acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R). By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and promoting water excretion (aquaretic effect) .
Comparison with Similar Compounds
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist used for similar indications.
Lixivaptan: A selective V2 receptor antagonist with similar pharmacological properties.
Mozavaptan: Another V2 receptor antagonist used in the treatment of hyponatremia.
Uniqueness
Tolvaptan phosphate ester (sodium) is unique due to its formulation as a prodrug, which allows for intravenous administration and rapid conversion to the active drug tolvaptan in the body. This provides a distinct advantage in clinical settings where oral administration is not feasible .
Properties
Molecular Formula |
C26H24ClN2Na2O6P |
---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |
InChI |
InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |
InChI Key |
IHNKFKPPZJVMMZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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